6-tert-butylpyridin-2-ol
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Overview
Description
6-tert-Butylpyridin-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a tert-butyl group, and the hydrogen atom at the 2nd position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-tert-Butylpyridin-2-ol can be synthesized through several methods. One common approach involves the alkylation of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF). The hydroxyl group can then be introduced via a subsequent hydroxylation reaction using appropriate reagents.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), tert-butyl chloride (t-BuCl)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of various substituted pyridines
Scientific Research Applications
6-tert-Butylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-tert-butylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activities, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
- 2,6-Di-tert-butylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
Comparison: 6-tert-Butylpyridin-2-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer distinct chemical properties. Compared to 2,6-di-tert-butylpyridine, which has two tert-butyl groups, this compound exhibits different reactivity and solubility characteristics. The hydroxyl group in this compound allows for additional hydrogen bonding and potential biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
58498-57-0 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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